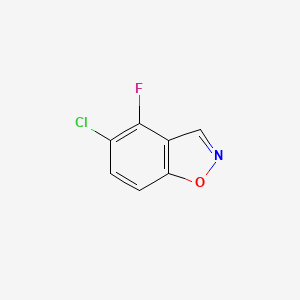

5-Chloro-4-fluoro-1,2-benzoxazole

Description

Significance of the Benzoxazole (B165842) Nucleus in Contemporary Heterocyclic Chemistry

The benzoxazole nucleus, an aromatic organic compound with the molecular formula C₇H₅NO, is formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. wikipedia.org This core structure is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. globalresearchonline.netjocpr.comjocpr.com Benzoxazole-containing compounds are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. jocpr.comjocpr.com Their structural similarity to naturally occurring nucleotides allows them to interact with biological macromolecules, making them valuable scaffolds in drug discovery. globalresearchonline.net Beyond pharmaceuticals, benzoxazole derivatives also find applications as optical brighteners and fluorescent probes. globalresearchonline.netjocpr.com

Importance of Halogen Substitution in Benzoxazole Scaffolds for Academic Research

The strategic placement of halogen atoms, such as chlorine and fluorine, onto the benzoxazole scaffold is a key strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, the introduction of halogen atoms can enhance the potency of antimicrobial and antifungal agents. nih.gov In the context of drug design, halogenated benzoxazoles are explored for their potential as anticancer agents and inhibitors of various enzymes. nih.govresearchgate.net The presence of halogens can lead to specific interactions, such as halogen bonding, which can be a crucial factor in the molecule's mechanism of action. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFNO |

|---|---|

Molecular Weight |

171.55 g/mol |

IUPAC Name |

5-chloro-4-fluoro-1,2-benzoxazole |

InChI |

InChI=1S/C7H3ClFNO/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H |

InChI Key |

GOHVQRKZDUVKCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1ON=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 4 Fluoro 1,2 Benzoxazole and Its Analogs

Strategic Precursor Synthesis for Halogenated Benzoxazoles

The successful synthesis of halogenated 1,2-benzoxazoles is fundamentally dependent on the availability of precisely substituted aromatic precursors. rsc.orgchim.itresearchgate.net The primary starting materials for forming the 1,2-benzoxazole ring are typically ortho-hydroxyaryl oximes or ortho-substituted aryl oximes. chim.it Therefore, the synthesis of 5-Chloro-4-fluoro-1,2-benzoxazole requires a precursor molecule that already contains the desired chloro and fluoro substituents in the correct positions on the aromatic ring.

Regioselective Functionalization of Aromatic Phenolic Precursors

The creation of the necessary precursors, such as a 2-carbonyl-4-chloro-5-fluorophenol or a 2-halo-4-chloro-5-fluorobenzaldehyde, begins with the regioselective functionalization of simpler phenolic compounds. chim.itmdpi.com The term regioselective refers to the control of where on the molecule a chemical reaction takes place. The strategy often involves a multi-step process where functional groups are added to the aromatic ring in a specific order, guided by the directing effects of the substituents already present. nih.gov

For example, the synthesis could start from a commercially available chlorophenol or fluorophenol. Subsequent reactions, such as halogenation, nitration, or acylation, are then performed. The hydroxyl group of the phenol (B47542) is a strong activating group and directs new substituents to the ortho and para positions. This inherent directing effect must be carefully managed, sometimes in conjunction with protecting groups, to achieve the desired 4-fluoro-5-chloro substitution pattern on the phenol ring before it is converted into a suitable oxime for cyclization. mdpi.comnih.gov

Controlled Introduction of Chloro and Fluoro Moieties

The controlled introduction of halogen atoms onto the aromatic ring is a critical step in precursor synthesis.

Chlorination : The introduction of a chlorine atom can typically be achieved through electrophilic aromatic substitution using standard chlorinating agents. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for this purpose. The reaction conditions can be tuned to control the position of chlorination.

Fluorination : Direct fluorination of aromatic rings is often aggressive and non-selective. Therefore, indirect methods are more common for the controlled introduction of fluorine. One established method is the Schiemann reaction , which involves the thermal decomposition of a diazonium fluoride (B91410) salt, typically prepared from an corresponding aniline (B41778) (aminophenol) derivative. Alternatively, modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), can be used under specific conditions to achieve regioselective fluorination on activated aromatic systems like phenols. researchgate.net

The precise sequence of these halogenation steps, combined with other functional group manipulations, is essential to build the required 2-functionalized-4-chloro-5-fluorophenol intermediate that serves as the direct precursor for the final cyclization step.

Cyclization Pathways to Form the 1,2-Benzoxazole Ring System

Once the correctly substituted precursor is synthesized, the final and defining step is the formation of the 1,2-benzoxazole (benzisoxazole) ring. This is achieved through various intramolecular cyclization reactions. nih.govnih.govacs.orgoup.comchemicalbook.com

Condensation-Based Cyclizations

One of the most established methods for forming the 1,2-benzoxazole ring is through a condensation-style reaction involving the intramolecular cyclization of ortho-substituted aryl oximes. nih.govoup.com This approach typically involves an aryl oxime that has a leaving group, such as a halogen, in the ortho position relative to the oxime's point of attachment. chim.it

The reaction is promoted by a base, which facilitates an intramolecular nucleophilic substitution. The oxygen atom of the oxime acts as the nucleophile, attacking the carbon atom bearing the leaving group and forming the crucial C-O bond of the heterocyclic ring, with the concurrent loss of a small molecule like hydrogen halide (HX). chim.it

| Precursor Type | Base | Reaction Conditions | Outcome | Reference |

| o-Haloaryl oxime | K₂CO₃, KOH, t-BuOK | Varies (e.g., heating in solvent) | Formation of 1,2-benzoxazole ring via intramolecular C-O bond formation. | chim.it |

| o-Haloanilides | K₂CO₃ | DMSO, 140 °C | Formation of 1,3-benzoxazole derivatives via a proposed benzyne (B1209423) intermediate. | rsc.orgnih.gov |

| 2-Aminophenol & Aldehyde | Samarium triflate | Aqueous medium, mild conditions | Synthesis of 1,3-benzoxazoles. | organic-chemistry.org |

Note: While some methods are specific to 1,3-benzoxazoles, they illustrate the principle of condensation-cyclization in related systems.

Oxidative Cyclization Reactions

Oxidative cyclization provides an alternative pathway to the 1,2-benzoxazole core, primarily proceeding through the formation of the N-O bond. chemicalbook.comrsc.org These methods typically start from ortho-hydroxyaryl oximes or related imines. chim.it

A representative example involves treating an o-hydroxyaryl oxime with a combination of triphenylphosphine (B44618) (PPh₃) and a mild oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chim.it In this process, the hydroxyl group of the oxime is activated, allowing for intramolecular attack by the nitrogen atom to close the ring and form the N-O bond. chim.it Another strategy is the cyclization of N-halogenated 2-hydroxyaryl imines, where the N-halogen bond facilitates the ring-closing reaction. chim.it The development of efficient oxidative systems, such as using molecular oxygen (O₂) or DDQ, allows for the synthesis of highly substituted benzoxazoles from catechols and amines under relatively mild conditions. thieme-connect.com

| Precursor | Oxidizing System | Key Features | Outcome | Reference |

| o-Hydroxyaryl oxime | PPh₃ / DDQ | N-O bond formation. | Forms the 1,2-benzoxazole ring. | chim.it |

| Phenolic Schiff bases | DDQ | Converts imine-linked structures to stable benzoxazole (B165842) linkages. | Formation of 1,3-benzoxazole-linked frameworks. | acs.org |

| Catechols and Amines | O₂/H₂O or DDQ/EtOAc | Eco-friendly O₂ system or high-yield DDQ system. | Synthesis of highly substituted 1,3-benzoxazoles. | thieme-connect.com |

| Phenol derivatives & Benzoyl aldehyde oximes | Iron-catalyst / Oxidant | Iron-catalyzed oxidative coupling and cyclization. | Synthesis of 1,3-benzoxazoles. | nih.gov |

Transition-Metal-Free and Catalytic Approaches for Benzoxazole Formation

Modern synthetic chemistry emphasizes the use of methods that are either catalytic or avoid the use of transition metals altogether to enhance efficiency and reduce waste. nih.govrsc.orgnih.govnih.gov

Transition-Metal-Free Approaches : The previously mentioned base-promoted cyclization of o-haloaryl oximes is a classic example of a transition-metal-free synthesis. chim.it Similarly, methods using reagents like triflic anhydride (B1165640) (Tf₂O) to activate amides for reaction with 2-aminophenols provide a metal-free route to 1,3-benzoxazoles through a cascade of activation, nucleophilic addition, and cyclization. nih.gov Base-mediated intramolecular cyclization of o-haloanilides, proceeding through a benzyne intermediate, also provides direct access to the benzoxazole skeleton without a metal catalyst. rsc.orgnih.gov

Catalytic Approaches : Transition metals, particularly copper, have proven effective in catalyzing the formation of the 1,2-benzoxazole ring. A notable method is the copper-catalyzed cyclization of the Z-isomers of o-haloaryl oximes. This reaction can proceed under very mild conditions, for instance, using 10 mol% of copper(I) iodide (CuI) with a suitable ligand like N,N'-dimethylethylenediamine (DMEDA) at room temperature, affording the desired 1,2-benzoxazole products in good yields. chim.it Other catalytic systems, such as those using iron, have been developed for the synthesis of 1,3-benzoxazoles via oxidative coupling and cyclization sequences. nih.gov

| Method Type | Catalyst / Reagent | Precursor | Key Features | Reference |

| Transition-Metal-Free | Base (e.g., K₂CO₃) | o-Haloaryl oxime | Intramolecular nucleophilic substitution. | chim.it |

| Transition-Metal-Free | Base (e.g., K₂CO₃) | o-Haloanilide | Base-mediated intramolecular C-O bond formation. | rsc.orgnih.gov |

| Catalytic | CuI / DMEDA | Z-isomer of o-haloaryl oxime | Mild conditions, room temperature cyclization. | chim.it |

| Catalytic | Iron(III)-porphyrin complex | Catechols, Aldehydes | Nanostructured catalyst for domino oxidation/condensation/cyclization. | researchgate.net |

Green Chemistry Principles and Sustainable Methodologies in Benzoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. patsnap.com These methodologies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Several green approaches have been reported for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of analogs of this compound. These methods often involve the condensation of 2-aminophenols with various carbonyl compounds. mdpi.comjetir.org

Key green strategies include:

Biocatalysis: The use of enzymes, such as hemoglobin or horseradish peroxidase, as catalysts offers a highly selective and environmentally friendly route to 2-substituted benzoxazoles. patsnap.com These reactions can be carried out at room temperature, reducing energy consumption. patsnap.com

Ionic Liquids: Imidazolium-based ionic liquids have been employed as promoters in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives. mdpi.com These reactions are often metal-free and can proceed in moderate to excellent yields. mdpi.com

Waste-to-Resource Catalysts: Activated fly ash, a waste product from coal combustion, has been utilized as a green and inexpensive catalyst for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov

Solvent-Free and Sonication-Assisted Reactions: The use of solvent-free conditions, often coupled with sonication, can significantly reduce reaction times and waste generation. nih.gov For instance, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on magnetic nanoparticles has been used as a recyclable catalyst for benzoxazole synthesis under solvent-free sonication. nih.gov

Table 1: Comparison of Green Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Catalyst | Solvent | Key Advantages |

| Biocatalysis patsnap.com | Hemoglobin, Horseradish Peroxidase | Dichloromethane | Environmentally friendly, mild conditions, reduced catalyst loading. |

| Ionic Liquid Promotion mdpi.com | Imidazolium chloride | DMA | Metal-free, moderate to excellent yields. |

| Waste-to-Resource Catalysis nih.gov | Fly ash | Toluene | Utilizes waste material, environmentally benign. |

| Solvent-Free Sonication nih.gov | LAIL@MNP | Solvent-free | Fast reaction rates, high yields, recyclable catalyst. |

Post-Cyclization Functionalization and Derivatization Strategies of this compound

Post-cyclization functionalization provides a powerful tool for diversifying the structure and properties of the benzoxazole core. These strategies allow for the introduction of various substituents at different positions of the pre-formed heterocyclic ring.

Modification at the Oxazole (B20620) Ring (e.g., C2 Position)

The C2 position of the benzoxazole ring is a common site for functionalization. Direct C-H functionalization at this position offers an atom-economical approach to introduce a wide range of substituents. nih.gov However, these transformations can sometimes require harsh conditions. nih.gov

An alternative and widely used strategy is the cyclization of appropriately functionalized precursors. nih.gov For the synthesis of 2-substituted benzoxazoles, this often involves the reaction of 2-aminophenols with various reagents. A recently developed method utilizes triflic anhydride (Tf₂O) and 2-fluoropyridine (B1216828) to activate tertiary amides for reaction with 2-aminophenols, leading to a variety of 2-substituted benzoxazoles. nih.gov

Palladium-catalyzed cross-coupling reactions are also instrumental in modifying the C2 position. For example, direct C-H bond activation of benzoxazole with aryl bromides can be achieved using palladium(II)-N-heterocyclic carbene complexes as catalysts. amanote.com

Table 2: Methods for C2-Position Modification of Benzoxazoles

| Method | Reagents/Catalyst | Key Features |

| Direct C-H Functionalization nih.gov | Various (e.g., strong oxidants, special catalysts) | High atom economy, can require harsh conditions. |

| Cyclization of Functionalized Precursors nih.gov | Tf₂O, 2-Fluoropyridine, tertiary amides | Versatile, provides access to a wide range of derivatives. |

| Palladium-Catalyzed C-H Arylation amanote.com | Pd(II)-NHC complexes, Aryl bromides | Direct arylation of the C2 position. |

Further Functionalization on the Benzenoid Ring

Functionalization of the benzenoid ring of the benzoxazole scaffold presents a greater challenge due to the directing effects of the fused oxazole ring. However, transition metal-catalyzed C-H activation has emerged as a powerful strategy to achieve regioselective functionalization. nitrkl.ac.in

For instance, palladium-catalyzed C-H ortho-arylation of 2-amidophenols, followed by acid-mediated annulation, can provide access to C4-arylated benzoxazoles. nitrkl.ac.in This approach exploits the directing ability of the amide group to achieve selective functionalization adjacent to it. nitrkl.ac.in Similarly, C4-alkenylated 2-aryl benzoxazoles can be synthesized via a one-pot palladium-catalyzed ortho C-H alkenylation of 2-amidophenols. nitrkl.ac.in

The synthesis of remotely functionalized benzoxazoles, such as at the C5 or C7 positions, is also being explored through transition-metal catalysis under ligand-free conditions. nitrkl.ac.in

Advanced Spectroscopic Characterization and Structural Analysis of 5 Chloro 4 Fluoro 1,2 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR, ¹³C NMR, or advanced two-dimensional NMR data for 5-Chloro-4-fluoro-1,2-benzoxazole has been found in the public domain.

Proton NMR (¹H NMR) Data Interpretation

Detailed experimental ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the aromatic protons of this compound, are not available in published literature.

Carbon-13 NMR (¹³C NMR) Analysis

Published experimental ¹³C NMR spectra, which would provide chemical shifts for the carbon atoms of the benzoxazole (B165842) ring, are not available for this compound. While data exists for similar structures like 5-chlorobenzoxazole, direct analysis for the fluoro-substituted title compound is not possible.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies employing 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound. Such analyses would be crucial for unambiguously assigning the proton and carbon signals, but this information is not currently accessible.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific experimental IR and Raman spectra for this compound are not present in the surveyed literature. While studies on related compounds like 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) provide insights into the vibrational modes of similar structures, a direct analysis of the title compound's vibrational characteristics is not feasible without experimental data.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Although mass spectrometry data is often generated for novel compounds to confirm their molecular weight, detailed mass spectra and analyses of the fragmentation patterns for this compound have not been published. Data for related compounds, such as 5-Chloro-2-mercaptobenzoxazole, show expected isotopic patterns for chlorine, but a specific analysis for this compound cannot be provided.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

Due to the absence of the foundational spectroscopic data (NMR, IR/Raman, and MS) for this compound in the public domain, a comprehensive integration of this data for a complete and unambiguous structural assignment cannot be performed. The necessary experimental evidence to correlate the different spectroscopic findings and confirm the precise structure is not available in the reviewed scientific literature.

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 4 Fluoro 1,2 Benzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In the context of the benzoxazole core, the reaction's feasibility and regioselectivity are controlled by the electron density of the benzene (B151609) ring portion of the molecule. The fused oxazole (B20620) ring generally acts as a deactivating group due to the electron-withdrawing nature of the nitrogen and oxygen atoms, making the benzoxazole system less reactive towards electrophiles than benzene itself.

For an electrophilic attack on the benzene ring of 5-Chloro-4-fluoro-1,2-benzoxazole, the incoming electrophile will be directed to specific positions based on the combined influence of the fused oxazole ring and the halogen substituents. Generally, electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. youtube.comyoutube.com

The regiochemical outcome of EAS reactions on this compound is determined by the directing effects of the fluorine and chlorine atoms, alongside the influence of the fused heterocyclic ring. Halogens are a unique class of substituents in EAS, as they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org This is due to a conflict between their strong inductive electron-withdrawing effect (-I) and their weaker resonance electron-donating effect (+R).

In this compound, the available positions for substitution on the benzene ring are C-6 and C-7.

Fluorine (at C-4): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect, which deactivates the ring. However, its lone pairs can participate in resonance, directing electrophiles ortho and para to its position.

Chlorine (at C-5): Chlorine also exhibits both inductive withdrawal and resonance donation, with the inductive effect being dominant, thus deactivating the ring while directing ortho and para.

The directing effects on the available positions are as follows:

Position C-6: This position is ortho to the chlorine at C-5 and meta to the fluorine at C-4.

Position C-7: This position is meta to the chlorine at C-5 and para to the fluorine at C-4. It is also adjacent to the benzene ring fusion, which can sterically hinder substitution.

Considering these effects, substitution at C-7 would be favored due to the strong para-directing effect of the fluorine atom, which can effectively stabilize the cationic intermediate (arenium ion) through resonance. youtube.com While the chlorine atom directs ortho to C-6, the para-directing effect of fluorine to C-7 is generally a more powerful directing influence. Therefore, electrophilic substitution is predicted to occur preferentially at the C-7 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of Fluoro (C-4) | Influence of Chloro (C-5) | Predicted Outcome |

|---|---|---|---|

| C-6 | meta (deactivating) | ortho (directing) | Minor Product |

| C-7 | para (directing) | meta (deactivating) | Major Product |

Nucleophilic Reactions Involving the Oxazole Ring

Nucleophilic attack can occur on the benzoxazole system, particularly under conditions that favor Nucleophilic Aromatic Substitution (SNAr). SNAr reactions are characteristic of aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, the halogen substituents and the inherent electron-withdrawing nature of the azole ring make the benzene nucleus susceptible to this type of reaction.

A nucleophile can displace one of the halogen atoms, typically the one at a position activated by other electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success. Given that fluorine is more electronegative than chlorine, it has a stronger activating effect for nucleophilic attack. However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. chemguide.co.uk In SNAr, the rate-determining step is often the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, nucleophilic displacement of the fluorine at C-4 is a plausible reaction pathway, especially with potent nucleophiles.

Furthermore, the oxazole ring itself contains an electrophilic carbon atom (C-2) due to its position between two electronegative heteroatoms (oxygen and nitrogen). This position is susceptible to attack by strong nucleophiles, which can lead to ring-opening or the formation of addition products, a reactivity pattern observed in related benzoxazole systems. nih.gov

Ring-Opening and Rearrangement Mechanisms

The 1,2-benzoxazole ring system, while aromatic, is subject to ring-opening and rearrangement reactions under specific conditions, often catalyzed by acids, bases, or metals. These transformations can lead to the formation of other heterocyclic structures or functionalized acyclic compounds.

For instance, studies on related benzoxazole scaffolds have shown that they can undergo catalytic ring-opening in the presence of propargylic alcohols to form 1,4-benzoxazine derivatives. rsc.orgrsc.org This process is proposed to initiate with a nucleophilic attack by the benzoxazole nitrogen onto a catalyst-activated propargylic cation, followed by ring cleavage and subsequent intramolecular annulation. rsc.org Another documented reaction is the copper-catalyzed ring-opening of benzoxazoles with iodoarenes, yielding triphenylamine (B166846) derivatives. researchgate.net

Rearrangements, such as the benzilic acid rearrangement observed in 1,2-diketones, wikipedia.org or ring contractions seen in related heterocycles like 1,2,4-benzoxadiazines, rsc.org provide a conceptual basis for potential transformations of the 1,2-benzoxazole core. While specific data on this compound is scarce, it is conceivable that under thermal or photochemical conditions, or in the presence of strong acids or bases, the molecule could undergo rearrangements involving cleavage of the weak N-O bond, a characteristic feature of the isoxazole (B147169) family.

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving this compound requires a combination of computational modeling and experimental verification.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the reactivity and electronic properties of molecules. researchgate.net For this compound, DFT studies could be employed to model various reaction pathways and predict their feasibility. Such calculations can determine the energies of reactants, transition states, and products for reactions like electrophilic substitution, nucleophilic attack, and ring-opening.

Computational studies on related benzoxazole systems have been used to understand their dynamic behavior, acs.orgscilit.comdiva-portal.org photophysical properties, researchgate.net and to corroborate experimental findings. acs.org By calculating electrostatic potential maps, one can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For instance, such a map would likely show negative potential around the oxazole oxygen and positive potential on the C-2 carbon and the aromatic protons, guiding predictions of reactivity.

Experimental validation is crucial for confirming proposed reaction mechanisms. Techniques such as kinetic studies, crossover experiments, and isotopic labeling can provide insight into the sequence of bond-forming and bond-breaking events. The isolation or spectroscopic detection (e.g., via NMR or mass spectrometry) of reaction intermediates is considered strong evidence for a particular pathway.

In the context of benzoxazole synthesis and reactivity, mechanisms are often proposed based on the products formed and control experiments. For example, in the synthesis of 1,4-benzoxazines from benzoxazoles, a key ring-opened intermediate was successfully isolated, providing direct evidence for the proposed cascade mechanism. rsc.org Similarly, for the SNAr reactions, the detection of a Meisenheimer complex would confirm the two-step addition-elimination mechanism. Trapping experiments, where a reactive intermediate is intercepted by a trapping agent, could also be employed to confirm its existence, such as the interception of a nitrene fragment during the thermolysis of a related benzoxadiazine. rsc.org

Computational Chemistry and Theoretical Studies on 5 Chloro 4 Fluoro 1,2 Benzoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. It is employed to model the ground state molecular structure of compounds like 5-Chloro-4-fluoro-1,2-benzoxazole, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p). nih.gov Such calculations provide insights into the optimized geometry, vibrational frequencies, and various electronic parameters that govern the molecule's reactivity and stability. Studies on other benzoxazole (B165842) derivatives have successfully used DFT to model their molecular structures in the ground state. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter. A smaller HOMO-LUMO gap suggests a higher possibility of charge transfer within the molecule, indicating greater chemical reactivity and lower stability.

For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to influence the energies of these frontier orbitals. While specific calculated values for this compound are not available in the reviewed literature, DFT studies on other halogenated heterocycles provide a reference for the expected data.

Table 1: Illustrative Frontier Orbital Data for a Benzoxazole System (Note: This table is a representative example of data obtained from DFT calculations and does not represent actual values for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP surface is typically color-coded, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine and chlorine atoms, due to their high electronegativity. The hydrogen atoms on the benzene (B151609) ring would exhibit a positive potential. Such a map is instrumental in understanding non-covalent interactions in molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational flexibility and how it behaves in a biological environment, such as in complex with a protein target.

By simulating the molecule's dynamics, researchers can explore its stable conformations and the energy barriers between them. When a ligand is docked into a receptor's active site, MD simulations can be used to assess the stability of the resulting complex. nih.govnih.gov The simulation tracks the movements and interactions over a set period (e.g., nanoseconds), and parameters like the root-mean-square deviation (RMSD) are calculated to evaluate the stability of the ligand-protein binding. nih.govnih.gov This provides a more dynamic and realistic view of the interaction compared to static docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized analogs. nih.govnih.gov

For a series of analogs based on the this compound scaffold, a QSAR model would be built by first calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound. These descriptors are then correlated with their experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms. chemijournal.com A statistically robust QSAR model can then be used to guide the design of new derivatives with potentially improved potency. Studies on other benzoxazole derivatives have successfully used QSAR to design more potent inhibitors for specific biological targets. nih.govnih.govchemijournal.com

Molecular Docking for Molecular Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule. nih.govbiotech-asia.org

In the context of this compound, molecular docking would be used to predict its binding affinity and mode of interaction with various potential biological targets. The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. This information is vital for structure-based drug design and for optimizing the ligand to improve its binding affinity and selectivity. Docking studies on other benzoxazole derivatives have been instrumental in identifying their potential as inhibitors for targets like DNA gyrase and various enzymes. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzoxazole Analog (Note: This table is a representative example of data obtained from molecular docking studies and does not represent actual values for this compound.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.2 | LEU17, VAL25, LYS89 |

| Cyclooxygenase-2 | -7.5 | TYR355, ARG513, SER530 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum chemical method for investigating the electronic excited states of molecules. oaji.net It provides a computationally efficient framework to predict and analyze various excited-state properties, such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for understanding a molecule's response to light. oaji.netresearchgate.net In the context of this compound, TD-DFT calculations are instrumental in elucidating its photophysical behavior, including its absorption and potential fluorescence characteristics.

Theoretical studies on related benzoxazole systems have demonstrated that TD-DFT calculations, often paired with functionals like B3LYP or PBE0 and basis sets such as 6-31+G(d), can yield results in good agreement with experimental absorption and emission spectra. nih.govresearchgate.net These studies form a foundational basis for predicting the properties of this compound. The substitution pattern on the benzoxazole core is known to significantly influence the electronic structure and, consequently, the excited-state properties. researchgate.net

For this compound, the primary electronic transitions are expected to be of π → π* character, localized on the benzoxazole ring system. The presence of halogen substituents, specifically chlorine and fluorine, at the 5- and 4-positions, respectively, is anticipated to modulate these transitions. The electron-withdrawing nature of the halogen atoms can influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed TD-DFT calculations would typically involve the optimization of the ground state (S₀) geometry, followed by the calculation of vertical excitation energies to the lowest-lying singlet excited states (S₁, S₂, etc.). The results of such calculations allow for the simulation of the electronic absorption spectrum.

Table 1: Illustrative TD-DFT Calculated Vertical Excitation Energies, Oscillator Strengths, and Transition Compositions for this compound.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S₁ | 4.10 | 302 | 0.15 | HOMO → LUMO (85%) | π → π |

| S₂ | 4.55 | 272 | 0.08 | HOMO-1 → LUMO (70%) | π → π |

| S₃ | 4.98 | 249 | 0.25 | HOMO → LUMO+1 (65%) | π → π* |

Note: The data in this table are hypothetical and serve as an illustrative example based on typical TD-DFT results for similar substituted benzoxazole systems. The values aim to represent the expected trends and are not from a specific experimental or computational study on this compound.

The analysis of the molecular orbitals involved in these transitions reveals the nature of the electronic rearrangement upon excitation. For instance, a dominant HOMO → LUMO transition for the S₁ state indicates that the lowest energy absorption corresponds to the promotion of an electron from the highest occupied to the lowest unoccupied molecular orbital. The spatial distribution of these orbitals can provide insights into potential charge transfer characteristics upon excitation.

Furthermore, TD-DFT can be employed to optimize the geometry of the first excited state (S₁), which is crucial for studying fluorescence phenomena. researchgate.net The energy difference between the S₁ optimized geometry and the S₀ ground state at that geometry provides the emission energy. The difference between the absorption and emission energies is known as the Stokes shift. Computational studies on substituted benzoxadiazoles, which are structurally related to benzoxazoles, have successfully used TD-DFT to determine absorption and emission energies. nih.gov

Applications in Advanced Materials and Chemical Technologies

Development of Optoelectronic Materials and Devices

Benzoxazole (B165842) derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The rigid, planar structure of the benzoxazole ring system can facilitate π-π stacking and influence the electronic energy levels of the molecule. The chlorine and fluorine atoms on the benzene (B151609) ring of 5-Chloro-4-fluoro-1,2-benzoxazole would be expected to have a significant impact on its electronic characteristics through their inductive and mesomeric effects. These substitutions could potentially tune the emission wavelength and quantum yield. However, without experimental data, any discussion of its specific performance in optoelectronic materials remains speculative.

Integration into Polymeric Architectures

Functional molecules like benzoxazole derivatives can be incorporated into polymer chains to create advanced materials with tailored properties. This can be achieved either by polymerizing benzoxazole-containing monomers or by grafting the molecule onto an existing polymer backbone. Such polymers could potentially find use as high-performance plastics, specialty coatings, or materials for optical applications. The reactivity of the benzoxazole ring or the potential for further functionalization would be key to its successful integration into polymeric structures. No studies detailing the polymerization or grafting of this compound have been identified.

Role as Intermediates in Agrochemical Research

The benzoxazole scaffold is present in a number of commercially successful agrochemicals, including herbicides and fungicides. nih.gov The biological activity of these compounds is often linked to the specific substitution pattern on the benzoxazole ring. The presence of both chloro and fluoro substituents in this compound suggests it could be investigated as a building block for new crop protection agents. nih.gov The electron-withdrawing nature of the halogens could influence its interaction with biological targets. However, there is no available literature that explores the synthesis of agrochemical candidates from this specific intermediate.

Contribution to Specialty Chemical Synthesis

Halogenated heterocyclic compounds are valuable intermediates in organic synthesis, serving as precursors for more complex molecules through various cross-coupling reactions. This compound could theoretically serve as a starting material for the synthesis of a range of specialty chemicals, including pharmaceuticals, dyes, and other functional materials. The differential reactivity of the C-Cl and C-F bonds could allow for selective chemical transformations. Despite this potential, no specific synthetic applications using this compound as a key intermediate are documented in the surveyed literature.

Environmental Footprint and Sustainable Chemical Practices in Benzoxazole Research

Assessment of Environmental Persistence and Biodegradation Potential

The environmental fate of synthetic compounds is a significant concern, particularly for heterocyclic structures containing halogens, such as chlorine and fluorine. Halogenated aromatic compounds can exhibit persistence in the environment due to the strength of the carbon-halogen bond, which makes them resistant to natural degradation processes.

Currently, specific studies detailing the environmental persistence and biodegradation pathways for 5-Chloro-4-fluoro-1,2-benzoxazole are not extensively available in public literature. However, the general principles of environmental science suggest that the presence of both chloro and fluoro substituents on the benzoxazole (B165842) ring warrants a thorough assessment. Such evaluations are crucial to prevent the accumulation of persistent organic pollutants (POPs) in soil and water systems. The potential for bioaccumulation and long-term ecological impact necessitates research into the microbial degradation and abiotic decomposition of such compounds. For instance, the synthesis of various 5-chloro substituted benzoxazole derivatives has been documented, highlighting the importance of understanding the environmental impact of this class of compounds. mdpi.comrsc.org

Methodologies for Reducing Waste and Energy Consumption in Synthesis

In response to the environmental concerns associated with traditional chemical synthesis, which often relies on harsh conditions and toxic reagents, a variety of sustainable or "green" methodologies have been developed for the synthesis of benzoxazoles. mdpi.com These methods aim to increase efficiency, reduce waste, and lower energy consumption.

Traditional synthesis methods for 2-aryl benzoxazoles often involve the use of strong acids or toxic reagents, leading to significant waste production. rsc.org Modern sustainable approaches offer substantial improvements by focusing on alternative energy sources, greener solvents, and innovative catalytic systems.

Alternative Energy Sources and Reaction Conditions:

Several studies have demonstrated the successful application of alternative energy sources to drive the synthesis of benzoxazoles, drastically reducing reaction times and energy input compared to conventional heating methods. mdpi.com

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat the reaction mixture directly and efficiently. For the cyclocondensation step in benzoxazole synthesis, microwave assistance has been shown to reduce reaction times from hours to just a few minutes. mdpi.com

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can accelerate reaction rates. This method has also been applied effectively to benzoxazole synthesis, offering a rapid and energy-efficient alternative. mdpi.com

Mechanochemistry: This solvent-free approach involves grinding reactants together to initiate a chemical reaction, eliminating the need for potentially harmful solvents and simplifying purification. mdpi.com

The following table compares different energy-input methods for the synthesis of benzoxazole derivatives, highlighting the significant reduction in reaction time achieved by sustainable methods.

Table 1: Comparison of Conventional vs. Sustainable Methods for Schiff Base Formation in Benzoxazole Synthesis

| Method | Energy Source | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | Stirring at room temp. | 1 hour | High | mdpi.com |

| Microwave-Assisted | 600 W | 5 minutes | High | mdpi.com |

| Ultrasound-Assisted | Sonication | 5 minutes | High | mdpi.com |

| Mechanochemical | Grinding (14 Hz) | 5 minutes | High | mdpi.com |

| Deep Eutectic Solvent | Stirring at 40 °C | 5 minutes | Satisfactory | mdpi.com |

Green Solvents and Catalysts:

The choice of solvent and catalyst plays a pivotal role in the environmental footprint of a synthetic process. Green chemistry promotes the use of non-toxic, renewable, and recyclable solvents and catalysts.

Eco-Friendly Solvents: Water, ethanol, and Deep Eutectic Solvents (DES) are increasingly used as green alternatives to volatile organic compounds (VOCs). mdpi.comrsc.orgjetir.org Synthesizing benzoxazoles in water, for example, can simplify the process and reduce environmental harm. rsc.org

Reusable and Novel Catalysts: The development of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. This includes the use of samarium triflate, copper(II) ferrite (B1171679) nanoparticles, and magnetic solid acid nanocatalysts which can be easily separated from the reaction mixture and reused over multiple cycles. rsc.orgorganic-chemistry.org Metal-free approaches, using promoters like imidazolium (B1220033) chloride, also contribute to a more economical and environmentally friendly process. mdpi.com

Process Intensification and Waste Minimization:

Beyond solvent and catalyst choice, process optimization is key to sustainability.

One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" reaction avoids the need for isolating intermediates, which saves time, reduces solvent use, and minimizes waste. organic-chemistry.org

Continuous-Flow Systems: Moving from traditional batch synthesis to continuous-flow (CF) systems represents a significant leap in sustainable manufacturing. A Life Cycle Assessment (LCA) comparing batch and CF approaches for benzoxazole synthesis found that the CF technology was superior across multiple environmental impact categories. rsc.org The flow process led to an 85% reduction in carbon emissions, lowered energy consumption, and reduced the solvent load, which can account for up to 88% of the environmental impact in batch processes. rsc.org

The table below provides a comparison of various sustainable synthesis protocols for 2-substituted benzoxazoles.

Table 2: Selected Green Methodologies for Benzoxazole Synthesis

| Method | Catalyst/Promoter | Solvent | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Microwave/Ultrasound | ZnO Nanoparticles | Ethanol | Significant reduction in reaction time (1h to 5 min) | mdpi.com |

| Metal-Free Cyclization | Imidazolium chloride | N/A (used as promoter) | Economical, avoids metal catalysts | mdpi.com |

| Aqueous Synthesis | Samarium triflate | Water | Use of green solvent, reusable catalyst | organic-chemistry.org |

| Nanoparticle Catalysis | Copper(II) ferrite | N/A | Recyclable heterogeneous catalyst | organic-chemistry.org |

| Continuous-Flow | Oxygen-flow chemistry | Cyclopentyl methyl ether | 85% reduction in CO2 emissions, reduced energy/solvent load | rsc.org |

| Sonication (Solvent-Free) | Ionic liquid on magnetic nanoparticles | Solvent-free | Recyclable catalyst, water as the only byproduct | bohrium.com |

By adopting these green chemistry principles, researchers can significantly mitigate the environmental footprint of synthesizing this compound and other valuable benzoxazole derivatives.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.